molecular formula C20H32O3 B2520710 16,17-Dihydroxy-7-kauranone CAS No. 145701-00-4

16,17-Dihydroxy-7-kauranone

Cat. No.: B2520710
CAS No.: 145701-00-4
M. Wt: 320.473
InChI Key: CNEAFYADRZPYEP-UHFFFAOYSA-N
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Description

16,17-Dihydroxy-7-kauranone (C₂₀H₃₀O₃; molecular weight 318.45 g/mol) is an ent-kaurane diterpenoid characterized by a hydroxyl group at positions 16 and 17 and a ketone group at position 5. Its structural framework, shared with other ent-kaurane diterpenoids, enables diverse biological activities modulated by functional group variations.

Properties

IUPAC Name

14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-17(2)7-4-8-18(3)14-6-5-13-10-19(14,11-20(13,23)12-21)16(22)9-15(17)18/h13-15,21,23H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEAFYADRZPYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(=O)C34C2CCC(C3)C(C4)(CO)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

16,17-Dihydroxy-7-kauranone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium periodate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

16,17-Dihydroxy-7-kauranone has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antitumor properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 16,17-Dihydroxy-7-kauranone involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 16th and 17th positions play a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Ketone Position: The 7-ketone in this compound distinguishes it from compounds like Ent-16β,17-Dihydroxy-19-kauranone (19-ketone), influencing electron distribution and receptor binding .
  • Acetylation vs. Hydroxylation: Diacetyl distanol’s acetoxy groups increase lipophilicity, favoring antimicrobial activity, whereas hydroxylated variants like Athonolone exhibit anti-inflammatory effects via hydrogen bonding .
  • Carboxylic Acid vs. Ketone: Ent-16α,17-Dihydroxy-19-kauranoic acid’s 19-COOH group introduces acidity, contrasting with the neutral ketone in this compound, which may affect protein interactions .

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